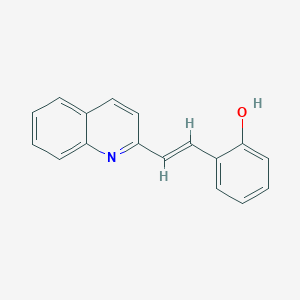

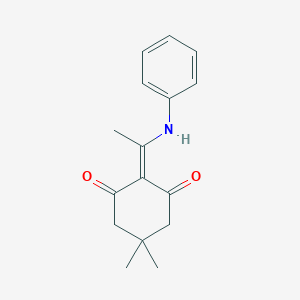

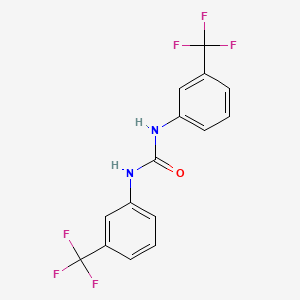

(E)-2-(2-(quinolin-2-yl)vinyl)phenol

Übersicht

Beschreibung

Quininib is a styrylquinoline that is trans-2-styrylquinoline in which the the phenyl group has been substituted at position 2 by a hydroxy group. It is an anti-angiogenic compound that exerts a dose-dependent antagonism of the cysteinyl leukotriene pathway, preferentially antagonising cysteinyl leukotriene receptor 1. The major species at pH 7.3 It has a role as an angiogenesis inhibitor. It is a styrylquinoline and a member of phenols. It is functionally related to a trans-2-styrylquinoline. It is a conjugate base of a quininib(1+).

Wissenschaftliche Forschungsanwendungen

Fuel Denitrogenation : A study demonstrated the use of molecularly imprinted poly-2-(1H-imidazol-2-yl)-4-phenol microspheres, which interact with quinoline, for the adsorptive removal of nitrogen-containing compounds from fuel oils. This indicates potential applications in fuel denitrogenation processes (Abdul-quadir et al., 2018).

Inhibition of Ocular Angiogenesis : Quininib has been found to robustly inhibit developmental angiogenesis in zebrafish and significantly inhibit angiogenic processes in various cellular and tissue systems, indicating its potential as a novel therapeutic agent for ocular neovascular pathologies, possibly complementing current anti-VEGF biological agents (Reynolds et al., 2016).

Fluorescent Chemosensor for Ions : The compound has been used in the creation of a fluorescent sensor for the recognition of Al3+ and F− by colorimetry/fluorescence, demonstrating reversible optical switching and potential applications in sensing technologies (Zhao et al., 2014).

Imaging of Lysosomal pH Changes : A novel quinoline/benzothiazole pH probe based on (E)-2-(2-(quinolin-4-yl)vinyl)benzothiazole was synthesized for imaging pH changes within lysosomes, particularly under extreme acidity conditions in bacteria (Fan et al., 2018).

Photoluminescent Properties : Certain quinoline derivatives, including (E)-2-(2-(quinolin-2-yl)vinyl)phenol, have been synthesized and studied for their photoluminescent properties, indicating potential applications in the manufacture of organic light-emitting diodes and other photonic devices (Li et al., 2011).

Ratiometric Emission Fluorescent pH Probe : A ratiometric emission fluorescent probe based on this compound has been developed for imaging pH fluctuations in live cells and imaging extreme acidity in Escherichia coli cells, demonstrating its utility in biological and medical research (Niu et al., 2015).

Wirkmechanismus

Target of Action

Quininib primarily targets the cysteinyl leukotriene receptor 1 (CysLT 1) . CysLT 1 is a receptor that plays a crucial role in various physiological and pathological processes, including inflammation and cancer. By antagonizing this receptor, Quininib can alter the hallmarks of certain cancers, such as uveal melanoma .

Mode of Action

Quininib interacts with its target, CysLT 1, by acting as an antagonist . This interaction leads to alterations in the cellular processes associated with the receptor, such as inflammation and cell proliferation. The exact molecular interactions between Quininib and CysLT 1 are still under investigation.

Biochemical Pathways

Quininib has been found to modulate the expression of ferroptosis markers in certain cell lines, such as OMM2.5 cells . Ferroptosis is a form of cell death driven by iron-dependent peroxidation of phospholipids. Key markers of this pathway, including Glutathione peroxidase 4 (GPX4), glutamate-cysteine ligase modifier subunit (GCLM), heme oxygenase 1 (HO-1), and 4 hydroxynonenal (4-HNE), are significantly altered by Quininib .

Result of Action

Quininib’s action results in significant molecular and cellular effects. It alters the expression of ferroptosis markers, leading to the induction of ferroptosis in certain cell lines . This can have a profound impact on the survival and proliferation of these cells. In the context of cancer, inducing ferroptosis can potentially inhibit tumor growth and progression.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Quininib. For instance, the severity of infection, routes of administration, and nutritional status can impact Quininib’s pharmacokinetics . Understanding these factors is crucial for optimizing the use of Quininib in therapeutic applications.

Biochemische Analyse

Biochemical Properties

Quininib interacts with various enzymes, proteins, and other biomolecules. For instance, it modulates the expression of ferroptosis markers in OMM2.5 cells

Cellular Effects

Quininib has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by reducing endothelial tubule formation and cell survival

Molecular Mechanism

The molecular mechanism of Quininib is complex and multifaceted. It exerts its effects at the molecular level through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions are still being explored.

Eigenschaften

IUPAC Name |

2-[(E)-2-quinolin-2-ylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNDEWNGCMCWMA-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4838-66-8 | |

| Record name | 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B7772176.png)

![3-[(3-methylbenzoyl)amino]benzoic Acid](/img/structure/B7772183.png)

![[Amino-[2-[2-[2-[amino(azaniumylidene)methyl]sulfanylethoxy]ethoxy]ethylsulfanyl]methylidene]azanium;dibromide](/img/structure/B7772241.png)

![ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B7772252.png)